3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one
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Overview
Description
3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic uses.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as histone deacetylases, leading to changes in gene expression and cell proliferation. It may also interact with cellular receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure and exhibits antibacterial activity.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have similar biological activities.
Uniqueness
3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its combination of a thiazole ring and a chromenone structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one , also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and therapeutic implications.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a coumarin backbone linked to a thiazole ring substituted with a fluorophenyl group. The presence of these functional groups is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the thiazole moiety can be synthesized via Hantzsch thiazole synthesis, where a mixture of 4-fluorophenacyl bromide and an amine is refluxed in an ethanol solvent. Characterization of the compound is usually performed using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For example, studies have shown that thiazole derivatives possess antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum. The structure-activity relationship (SAR) suggests that modifications to the thiazole or phenyl groups can enhance activity against specific bacteria .
Carbonic Anhydrase Inhibition
Recent studies have evaluated the inhibitory effects of coumarin-linked compounds on various isoforms of carbonic anhydrase (CA), which play crucial roles in physiological processes. The synthesized derivatives were tested against isoforms hCA I, II, and IX. Notably, some compounds showed promising inhibition against hCA IX, which is associated with tumor progression .
Compound | hCA I Inhibition (Ki) | hCA II Inhibition (Ki) | hCA IX Inhibition (Ki) |
---|---|---|---|
This compound | >50,000 nM | >50,000 nM | <500 nM |
Antimalarial Activity
Another area of interest is the antimalarial potential of this compound. Studies have explored its activity against Plasmodium falciparum, with some derivatives showing IC50 values in the low micromolar range. This suggests that modifications in the structure may lead to enhanced antimalarial effects .
Case Studies
A notable case study involved the synthesis and evaluation of similar coumarin derivatives that demonstrated varied biological activities. These studies highlighted how structural variations influenced both efficacy and selectivity towards different biological targets. For instance, certain modifications led to increased potency against cancer cell lines while maintaining low toxicity profiles in normal cells .
Properties
IUPAC Name |
3-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2S/c19-12-5-7-13(8-6-12)20-18-21-15(10-24-18)14-9-11-3-1-2-4-16(11)23-17(14)22/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCRRLYEAAGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.